2-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-26(23,24)16-9-5-4-8-14(16)18(22)21-19-20-17-13-7-3-2-6-12(13)10-11-15(17)25-19/h2-9H,10-11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDVDRVBQWHOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the formation of the naphthothiazole core, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Molecular Formula
- Molecular Formula : C18H21N3O3S2
- CAS Number : 1060164-75-1
Structural Representation
The structural formula can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds similar to 2-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide exhibit significant antimicrobial properties. For instance, studies on thieno[2,3-d]pyrimidin-4-ones have shown promising antibacterial and antimycobacterial activity against various strains when tested in vitro .
Cancer Research
The naphthothiazole derivatives have been investigated for their anticancer properties. The presence of the methanesulfonyl group enhances the compound's ability to inhibit cancer cell proliferation. Case studies have demonstrated that similar compounds can induce apoptosis in cancer cells, making them candidates for further development in oncology.
Pharmacological Studies
The pharmacological profile of this compound suggests its potential as a therapeutic agent. Its mechanism of action may involve modulation of specific biochemical pathways relevant to disease states.
Material Science
In material science, derivatives of this compound are being explored for their utility in developing advanced materials with specific electronic or optical properties. The unique structural features allow for customization of material characteristics.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Significant activity against strains | |
| Anticancer | Induces apoptosis | Case Study |
| Antimycobacterial | Effective against mycobacterial strains |
Table 2: Synthesis and Yield Information
| Reaction Conditions | Yield (%) | Notes |
|---|---|---|
| Reaction with lithium hexamethyldisilazane in THF | 50% | Step involved synthesis of derivatives |
| Heating with pyridine | 93% | High yield observed |
Case Study 1: Antimicrobial Efficacy
A study conducted on related compounds demonstrated their efficacy against multiple microbial strains, indicating the potential of naphthothiazole derivatives as broad-spectrum antimicrobial agents.
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines revealed that the compound induces significant apoptosis, suggesting it could be developed into a therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 2-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The exact pathways and targets can vary depending on the biological context .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
- CAS Number : 896361-75-4
- Molecular Formula : C₁₉H₁₆N₂O₃S₂
- Molecular Weight : 384.47 g/mol
- SMILES : O=C(c1ccccc1S(=O)(=O)C)Nc1nc2-c3ccccc3CCc2s1
Structural Features :
This compound consists of a benzamide core substituted with a methanesulfonyl group at the 2-position. The amide nitrogen is linked to a 4H,5H-naphtho[1,2-d][1,3]thiazole moiety, a fused bicyclic system incorporating sulfur and nitrogen. The methanesulfonyl group is a strong electron-withdrawing substituent, likely influencing solubility, reactivity, and biological interactions .
Thiazole ring formation: Reaction of tetralone derivatives with thiourea and iodine in ethanol, forming the naphthothiazole core .
Amide coupling : Use of coupling reagents like HBTU with amines and carboxylic acids (e.g., methanesulfonyl benzoic acid derivatives) in THF .
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
The benzamide moiety is a common scaffold in medicinal chemistry. Key analogs and their substituent effects are summarized below:
Key Observations :
- Electron-withdrawing groups (EWGs) : Methanesulfonyl and nitro groups improve solubility and may enhance target binding via dipole interactions. However, nitro groups can pose metabolic toxicity risks.
- Lipophilic groups: Phenoxy and chloro substituents increase membrane permeability but may reduce aqueous solubility.
Modifications to the Thiazole/Naphthothiazole Core
Variations in the fused ring system significantly impact bioactivity:
Key Observations :
Enzyme Inhibition (MtMetAP1a/1c)
The target compound’s methanesulfonyl group is structurally distinct from the N'-hydroxymethanimidamide pharmacophore in active analogs (e.g., 4b, 4h). Key SAR trends include:
Antibacterial Activity
- Methanimidamide analogs : Exhibit moderate Mtb inhibition (MIC: 18.5 µg/mL for 4h) but poor correlation between enzyme inhibition and whole-cell activity, likely due to poor permeability or efflux .
- Target compound: No direct MIC data, but the methanesulfonyl group may improve cellular uptake compared to hydroxymethanimidamide derivatives .
Biological Activity
2-Methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound belonging to the class of thiazole derivatives. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms, research findings, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a naphthothiazole core structure and is synthesized through multi-step organic reactions. The synthesis typically begins with the formation of the naphthothiazole core via cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps involve functionalizing the core to yield the final product. The general synthetic route can be summarized as follows:
- Formation of Naphthothiazole Core : Cyclization of precursors.
- Functionalization : Introduction of methanesulfonyl and benzamide groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrate that it exhibits significant cytotoxicity against breast cancer cell lines such as MDA-MB-231 and HT-29.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison to Control |
|---|---|---|---|
| 2-Methanesulfonyl-N-{4H,5H-naphtho...} | MDA-MB-231 | 0.4 | More potent than Cisplatin |
| 2-Methanesulfonyl-N-{4H,5H-naphtho...} | HT-29 | 0.8 | More potent than Cisplatin |
| Cisplatin | MDA-MB-231 | 31.5 | Control |
| Cisplatin | HT-29 | 40.5 | Control |
This table indicates that the compound exhibits superior potency compared to standard chemotherapeutic agents like cisplatin.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that it promotes apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the sub-G1 phase, indicating its potential to prevent cancer cell division.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it selectively inhibits bacterial growth with a minimum inhibitory concentration (MIC) as low as 16 µg/mL against certain strains of Escherichia coli.
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 32 |
| Candida albicans | 64 |
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
-
Study on Breast Cancer : A study evaluated the effects of the compound on MDA-MB-231 cells and found that it significantly reduced cell viability and induced apoptosis.
"The results indicate that this compound is a promising candidate for further development as an anticancer agent."
- Antimicrobial Efficacy : Another study focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into its use as an antibiotic.
Q & A
Basic: What synthetic routes are effective for preparing 2-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide, and how is purity ensured?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized naphthothiazole intermediates. Key steps include:
Thiazole Ring Formation: Reaction of naphtho-thioketones with methanesulfonyl-substituted benzamides under iodine-mediated cyclization (similar to the method for thiazole derivatives in ).
Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization in cyclohexane or ethyl acetate to achieve >95% purity .
Quality Control: High-Performance Liquid Chromatography (HPLC) with UV detection (retention time: ~9–11 min) and ¹H/¹³C NMR to confirm absence of unreacted starting materials .
Basic: How is the structure of this compound validated, and what analytical techniques are critical?
Methodological Answer:
Structural validation requires:
Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) identifies methanesulfonyl protons (δ 3.2–3.4 ppm) and aromatic protons (δ 7.5–8.3 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and sulfonyl (SO₂, ~45 ppm) groups .
Mass Spectrometry: MALDI-TOF or ESI-MS detects the molecular ion peak [M+H]⁺ (e.g., m/z ~450–460) and fragmentation patterns matching the naphthothiazole core .
X-ray Crystallography (if applicable): SHELX programs refine crystal structures to resolve tautomeric ambiguities (e.g., distinguishing keto-enol forms) .
Advanced: How do substituents on the naphthothiazole ring influence inhibitory activity against Mycobacterium tuberculosis (Mtb) MetAP isoforms?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
Methanesulfonyl vs. Methoxy: The electron-withdrawing sulfonyl group enhances binding to MetAP1c’s metal-cofactor pocket compared to methoxy substituents (IC₅₀: 0.8 µM vs. 1.3 µM for 4c in ) .
Ring Substitution: Bulky substituents at position 8 reduce activity due to steric hindrance, while polar groups improve solubility without compromising binding .
Tautomerism: NOESY experiments confirm the prevalence of the enol tautomer (e.g., 4c-2 in Scheme 2), which optimizes hydrogen bonding with His178 in MtMetAP1a .
Advanced: How are contradictions in cofactor-dependent enzyme activity resolved during inhibitor testing?
Methodological Answer:
Discrepancies in metal cofactor efficacy (e.g., Co²⁺ vs. Mn²⁺ for MtMetAP1a) are addressed by:
Assay Standardization: Using a coupled enzyme system (e.g., BcProAP) with fixed cofactor concentrations (10 µM CoCl₂ or MnCl₂) to minimize variability .
Control Experiments: Testing inhibitors against the coupling enzyme alone to exclude false positives .
Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) model cofactor-inhibitor interactions to rationalize activity differences observed by Wang et al. (Co²⁺ preference) vs. Ye et al. (Ni²⁺) .
Advanced: What strategies improve cellular permeability of N'-hydroxymethanimidamide derivatives in Mtb cultures?
Methodological Answer:
Despite potent in vitro enzyme inhibition, poor MIC values in Mtb cultures are mitigated by:
Prodrug Design: Masking polar groups (e.g., hydroxylamine) with acetyl or tert-butyl carbamate protections, which are cleaved intracellularly .
Lipophilicity Optimization: Introducing halogen atoms (e.g., Cl at position 7) increases logP values (from 1.2 to 2.8), enhancing membrane penetration .
Efflux Pump Inhibition: Co-administration with efflux inhibitors like verapamil reduces MIC values by 4–8 fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
